5-Methoxybenzo[d]isothiazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxybenzo[d]isothiazol-3(2H)-one is a heterocyclic compound that features a benzene ring fused to an isothiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 5-Methoxybenzo[d]isothiazol-3(2H)-one involves a copper-catalyzed consecutive reaction of 2-halobenzamides and carbon disulfide. This reaction proceeds through the formation of S–C and S–N bonds, yielding the target product in 30–89% yield . The reaction conditions typically include the use of copper iodide as a catalyst and a suitable solvent such as dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the copper-catalyzed method mentioned above could potentially be scaled up for industrial applications, given its efficiency and relatively high yields.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxybenzo[d]isothiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Selective oxidation can be achieved using reagents such as Selectfluor.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Selectfluor is commonly used for the selective oxidation of this compound.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: The major product formed is the corresponding sulfoxide or sulfone, depending on the reaction conditions.
Substitution: The major products are the substituted derivatives where the methoxy group is replaced by the nucleophile.
Wissenschaftliche Forschungsanwendungen
5-Methoxybenzo[d]isothiazol-3(2H)-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Methoxybenzo[d]isothiazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby affecting their function. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isothiazole: A related compound with a similar ring structure but lacking the methoxy group.
Thiazole: Another related compound where the sulfur and nitrogen atoms are not directly bonded.
Uniqueness
5-Methoxybenzo[d]isothiazol-3(2H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of derivatives with potentially enhanced properties .
Eigenschaften
Molekularformel |
C8H7NO2S |
---|---|
Molekulargewicht |
181.21 g/mol |
IUPAC-Name |
5-methoxy-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H7NO2S/c1-11-5-2-3-7-6(4-5)8(10)9-12-7/h2-4H,1H3,(H,9,10) |
InChI-Schlüssel |
GNXMAEFZIPLDJN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)SNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.